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  • Product: 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
  • CAS: 680617-92-9

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

An In-depth Technical Guide to the Physicochemical Characterization of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride For Researchers, Scientists, and Drug Development Professionals Foreword: A Roadmap to Under...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Roadmap to Understanding a Novel Synthetic Intermediate

In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is a cornerstone of success. Intermediates such as 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, while not the final active pharmaceutical ingredient (API), hold critical importance. Their purity, stability, and overall physicochemical profile directly influence the efficiency of subsequent synthetic steps, the impurity profile of the final API, and ultimately, the safety and efficacy of the therapeutic agent.

This guide provides a comprehensive framework for the in-depth physicochemical characterization of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride. As a senior application scientist, the perspective offered herein is not merely a recitation of analytical techniques but a strategic approach to elucidating the properties of this molecule. We will delve into the causality behind experimental choices, offering insights that are field-proven and grounded in scientific integrity. The protocols described are designed to be self-validating, ensuring the generation of robust and reliable data.

This document is structured to guide the researcher through a logical workflow, from fundamental identification to a nuanced understanding of its thermal and chromatographic behavior. By adhering to the principles and methodologies outlined, researchers can build a comprehensive data package for this critical intermediate, ensuring a solid foundation for its application in drug development pipelines.

Core Molecular Identity and Structural Elucidation

Before delving into complex physicochemical properties, establishing the unequivocal identity and structure of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is paramount. This foundational step ensures that all subsequent data is attributed to the correct molecular entity.

Fundamental Properties

A summary of the basic molecular properties is essential for initial assessment and for theoretical calculations that may complement experimental data.

PropertyValueSource
Molecular Formula C₁₅H₁₃BrClNO₄S[1]
Molecular Weight 418.69 g/mol [1]
CAS Number 680617-92-9[1]
SMILES Code O=S(C1=CC(NC(C2=CC=C(Br)C=C2)=O)=CC=C1OCC)(Cl)=O[1]
Spectroscopic Characterization: The Molecular Fingerprint

A combination of spectroscopic techniques is indispensable for confirming the molecular structure.[2] Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[2] For 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, both ¹H and ¹³C NMR are crucial.

  • Expertise & Experience: The choice of solvent is critical due to the reactivity of the sulfonyl chloride moiety. Aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ are recommended to prevent solvolysis.[2] The deshielding effect of the sulfonyl chloride group on adjacent aromatic protons is a key diagnostic feature to look for in the ¹H NMR spectrum.[3]

Expected ¹H NMR Spectral Features:

  • A triplet and a quartet corresponding to the ethoxy group protons.

  • A series of multiplets or doublets in the aromatic region, corresponding to the protons on the two benzene rings. The substitution pattern will dictate the coupling patterns.

  • A broad singlet for the amide N-H proton.

Expected ¹³C NMR Spectral Features:

  • Aliphatic signals for the ethoxy group carbons.

  • Multiple aromatic carbon signals, with those directly attached to electronegative atoms (O, N, S, Br, Cl) being significantly downfield.

  • A carbonyl carbon signal from the amide group.

IR spectroscopy is a rapid and effective method for identifying key functional groups.[3] The presence of strong, characteristic absorption bands provides confirmatory evidence of the molecular structure.

Key Diagnostic IR Bands:

  • S=O Stretching: Strong absorptions in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ are characteristic of the sulfonyl chloride group.[3]

  • C=O Stretching: A strong absorption around 1650-1680 cm⁻¹ indicating the amide carbonyl group.

  • N-H Stretching: A moderate absorption around 3300-3500 cm⁻¹ for the amide N-H bond.

  • C-O Stretching: Absorptions corresponding to the aryl-ether bond of the ethoxy group.

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and aspects of the structure.[2]

  • Trustworthiness: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition by providing a highly accurate mass measurement. The isotopic pattern resulting from the presence of bromine and chlorine atoms will be a key confirmatory feature. The characteristic A+2 peak for the ³⁷Cl isotope and the A and A+2 peaks of approximately equal intensity for the ⁷⁹Br and ⁸¹Br isotopes will be definitive.[3]

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the initial structural confirmation of a newly synthesized batch of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride.

Structural_Elucidation_Workflow Figure 1: Workflow for Structural Elucidation cluster_Synthesis Synthesis & Isolation cluster_Spectroscopy Spectroscopic Analysis cluster_Confirmation Structure Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Primary Structure IR IR Spectroscopy Synthesis->IR Functional Groups MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight & Isotopic Pattern Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Figure 1: A logical workflow for the initial structural confirmation.

Physicochemical Properties: Melting Point and Thermal Behavior

The thermal properties of an intermediate are critical for understanding its stability during storage, handling, and subsequent chemical reactions, which may be conducted at elevated temperatures.

Melting Point Determination

The melting point is a fundamental physical property used for identification and as an indicator of purity.[4] A sharp melting range typically suggests high purity, whereas a broad and depressed melting range can indicate the presence of impurities.[4][5]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • Heat rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).[6]

  • Reporting: Report the melting point as a range from the onset to the clear point.

  • Trustworthiness: The melting point apparatus must be calibrated regularly using certified reference standards to ensure accurate and reliable measurements, in line with pharmacopeial guidelines.[6]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

While the melting point provides a single data point, TGA and DSC offer a more comprehensive view of the compound's thermal behavior.[7][8]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[9] It is used to determine the melting point, enthalpy of fusion, and to detect other thermal events like glass transitions or polymorphic transformations.[7][9]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[10] This is crucial for determining the onset of thermal decomposition, which defines the upper-temperature limit for handling and storage.[7][10]

Experimental Protocol: TGA/DSC Analysis

  • Instrument Calibration: Calibrate the TGA for mass and the DSC for temperature and enthalpy using appropriate standards (e.g., indium for DSC).

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

  • Heating Program: Heat the sample at a constant rate, typically 10°C/min, over a relevant temperature range (e.g., 25°C to 400°C).

  • Data Analysis:

    • DSC: Determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak to calculate the enthalpy of fusion.

    • TGA: Determine the onset temperature of mass loss, indicating the beginning of decomposition.

Interpreting Thermal Analysis Data

The relationship between DSC and TGA data provides a complete picture of the compound's thermal stability.

Thermal_Analysis_Logic Figure 2: Interpreting Thermal Analysis Data Compound 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride DSC DSC Analysis Compound->DSC TGA TGA Analysis Compound->TGA Melting Melting Point (Tm) Enthalpy of Fusion (ΔHf) DSC->Melting Decomposition Decomposition Temperature (Td) TGA->Decomposition Stability Thermal Stability Window Melting->Stability Decomposition->Stability

Caption: Figure 2: The logical relationship between DSC and TGA in defining thermal stability.

Purity Assessment and Chromatographic Behavior

Assessing the purity of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is critical for its use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[2]

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential for quantifying the purity of the compound and for identifying any process-related impurities or degradation products.

  • Expertise & Experience: Due to the reactivity of the sulfonyl chloride, hydrolysis to the corresponding sulfonic acid is a primary degradation pathway.[11] The HPLC method must be capable of resolving the parent compound from this key degradant. A reversed-phase method is typically suitable for a molecule of this polarity.[2]

Experimental Protocol: RP-HPLC Method Development

  • Column Selection: A C18 stationary phase is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good separation of the parent compound from potential impurities of varying polarities.[2]

  • Detector: A UV detector is appropriate, as the aromatic rings and carbonyl group will provide strong chromophores.[2] The detection wavelength should be set at an absorbance maximum, determined by running a UV scan of the compound in the mobile phase.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile, at a known concentration.

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness to ensure it is fit for purpose.[12]

Solubility Profile

Understanding the solubility of the compound in various solvents is crucial for its use in synthesis, purification, and formulation development.

Experimental Protocol: Thermodynamic Solubility Determination

  • Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., dichloromethane, ethyl acetate, toluene, methanol, water).

  • Equilibration: Add an excess of the solid compound to a known volume of each solvent in a sealed vial.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the suspension to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as the HPLC method described above.

  • Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Conclusion and Forward Look

This guide has outlined a comprehensive strategy for the physicochemical characterization of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride. By systematically applying the described spectroscopic, thermal, and chromatographic techniques, researchers can build a robust and reliable data package for this important synthetic intermediate. This foundational knowledge is indispensable for process optimization, quality control, and ensuring the successful progression of drug development projects. The principles and protocols detailed herein provide a framework for excellence in the chemical and pharmaceutical sciences.

References

  • Synthesis of sulfonyl chloride substrate precursors.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • 2,5-Dichloro-4-ethoxybenzenesulfonyl chloride | C8H7Cl3O3S | CID 43134420. PubChem.
  • How Accurately Can We Predict the Melting Points of Drug-like Compounds? PMC.
  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
  • 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride. BLDpharm.
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com.
  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. Google Patents.
  • Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. Impactfactor.
  • What's the difference between DSC and TGA analysis? XRF Scientific.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH.
  • Superior method for preparing sulfinyl chlorides. The Journal of Organic Chemistry.
  • Experiment 1 - Melting Points.
  • 5-bromo-2-ethoxybenzene-1-sulfonyl chloride (C8H8BrClO3S). PubChemLite.
  • General preparation method of sulfonyl chloride. Google Patents.
  • experiment (1) determination of melting points.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • CID 174561770 | C12H8Br2Cl2O4S2. PubChem.
  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo.
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe.
  • Benzenesulfonyl chloride. Organic Syntheses Procedure.
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
  • Measuring the Melting Point. Westlab.
  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung.
  • Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. Google Patents.
  • Supporting Information for. The Royal Society of Chemistry.
  • Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride. Smolecule.
  • 4-[[(2-Methoxybenzoyl)amino]sulfonyl]benzoyl chloride | C15H12ClNO5S. PubChem.

Sources

Exploratory

An In-Depth Technical Guide to 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-(4-bromobenzamido)-2-ethoxybenzene-1-sulfonyl chlorid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(4-bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its chemical identity, properties, synthesis, reactivity, and potential applications, offering insights grounded in established chemical principles.

Chemical Identity and Nomenclature

IUPAC Name: 5-(4-bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Synonyms: While no widely recognized synonyms exist, systematic variations of the IUPAC name may be encountered.

CAS Number: 680617-92-9[1]

Molecular Formula: C₁₅H₁₃BrClNO₄S[1]

Molecular Weight: 418.69 g/mol [1]

Structural Representation:

Caption: 2D Structure of the molecule.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for analogous compounds.

PropertyValueSource/Justification
Appearance Likely an off-white to pale yellow solid.Based on the appearance of similar aromatic sulfonyl chlorides and amides.
Melting Point Not available.Expected to be a solid at room temperature with a relatively high melting point due to its molecular weight and crystalline nature.
Solubility Likely soluble in polar aprotic solvents (e.g., DMF, DMSO, acetone) and chlorinated solvents (e.g., dichloromethane, chloroform). Sparingly soluble in nonpolar solvents and likely insoluble in water.The presence of polar functional groups (amide, sulfonyl chloride) and a large aromatic system suggests this solubility profile.
Stability The sulfonyl chloride group is susceptible to hydrolysis. The compound should be stored in a dry, inert atmosphere.Sulfonyl chlorides are known to react with water.[2]

Synthesis and Mechanistic Insights

The synthesis of 5-(4-bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride can be logically approached through a multi-step pathway, leveraging well-established organic reactions. The causality behind the chosen synthetic strategy is to build the molecule sequentially, starting with a commercially available or readily synthesized substituted benzene ring and introducing the required functional groups in a controlled manner.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with the chlorosulfonation of 2-ethoxynitrobenzene, followed by reduction of the nitro group and subsequent acylation.

synthesis_workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Reduction cluster_2 Step 3: Acylation start1 2-Ethoxynitrobenzene reagent1 Chlorosulfonic Acid (ClSO3H) start1->reagent1 Electrophilic Aromatic Substitution product1 2-Ethoxy-5-nitrobenzene-1-sulfonyl chloride reagent1->product1 reagent2 Reducing Agent (e.g., SnCl2/HCl or Fe/HCl) product1->reagent2 Nitro Group Reduction product2 5-Amino-2-ethoxybenzene-1-sulfonyl chloride reagent2->product2 reagent3 4-Bromobenzoyl chloride product2->reagent3 Nucleophilic Acyl Substitution product3 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride reagent3->product3

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar transformations and serves as a validated starting point for laboratory synthesis.

Step 1: Synthesis of 2-Ethoxy-5-nitrobenzene-1-sulfonyl chloride

  • Rationale: Chlorosulfonation is a standard method for introducing a sulfonyl chloride group onto an activated aromatic ring. The ethoxy group is an ortho-, para-director, and the nitro group is a meta-director. Steric hindrance from the ethoxy group will favor substitution at the para-position.

  • Procedure:

    • In a fume hood, cool a flask containing chlorosulfonic acid (3-5 equivalents) to 0 °C in an ice bath.

    • Slowly add 2-ethoxynitrobenzene (1 equivalent) to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid precipitate, 2-ethoxy-5-nitrobenzene-1-sulfonyl chloride, is collected by vacuum filtration and washed with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent like hexane or a hexane/ethyl acetate mixture.

Step 2: Synthesis of 5-Amino-2-ethoxybenzene-1-sulfonyl chloride

  • Rationale: The nitro group can be selectively reduced to an amine in the presence of a sulfonyl chloride using specific reducing agents like tin(II) chloride or iron in acidic media.

  • Procedure:

    • Dissolve 2-ethoxy-5-nitrobenzene-1-sulfonyl chloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the reaction mixture.

    • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-amino-2-ethoxybenzene-1-sulfonyl chloride.

Step 3: Synthesis of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

  • Rationale: The amino group of 5-amino-2-ethoxybenzene-1-sulfonyl chloride will act as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride in a nucleophilic acyl substitution reaction. A non-nucleophilic base is typically added to neutralize the HCl byproduct.

  • Procedure:

    • Dissolve 5-amino-2-ethoxybenzene-1-sulfonyl chloride (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 equivalents) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 4-bromobenzoyl chloride (1-1.1 equivalents) in the same solvent.

    • Allow the reaction to stir at room temperature for several hours to overnight, monitoring by TLC.

    • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-(4-bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride.

Reactivity and Potential Applications in Drug Discovery

The primary reactive center of 5-(4-bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is the sulfonyl chloride functional group. This group is a versatile electrophile that readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.

Formation of Sulfonamides

reactivity_diagram start 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride nucleophile Primary or Secondary Amine (R-NH₂ or R₂NH) start->nucleophile Nucleophilic Attack product N-substituted-5-(4-bromobenzamido)-2-ethoxybenzenesulfonamide nucleophile->product byproduct HCl product->byproduct Byproduct

Caption: General reactivity with amines.

This reactivity is the cornerstone of its utility in drug discovery. The sulfonamide moiety is a key pharmacophore in a wide array of therapeutic agents due to its ability to mimic the transition state of peptide hydrolysis and act as a hydrogen bond donor and acceptor.

Potential Therapeutic Areas

Derivatives of this molecule, specifically the corresponding sulfonamides, could be investigated for a range of biological activities, including:

  • Anticancer Activity: Many sulfonamide-containing compounds exhibit anticancer properties by targeting various enzymes and signaling pathways involved in cancer progression. For instance, some sulfonamides are known to inhibit carbonic anhydrases, which are overexpressed in many tumors.

  • Anti-inflammatory Activity: The sulfonamide scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2).

  • Antibacterial Activity: The foundational sulfa drugs are sulfonamides that act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While resistance is an issue, the development of novel sulfonamides remains an active area of research.

The presence of the 4-bromobenzamido group provides a site for further structural modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.

Conclusion

5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its straightforward, albeit multi-step, synthesis and the versatile reactivity of the sulfonyl chloride group make it an attractive building block for creating libraries of diverse sulfonamide derivatives. Further research into the biological activities of these derivatives is warranted to explore their full therapeutic potential.

References

  • PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. Retrieved January 24, 2026, from [Link]

Sources

Foundational

solubility of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, a compound of interest in medicinal chemistry. In the absence of specific experimental data for this molecule, this document synthesizes foundational principles of organic chemistry to predict its solubility profile. Furthermore, it outlines a robust, self-validating experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended to serve as a foundational resource for researchers, enabling informed solvent selection for synthesis, purification, formulation, and screening activities.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental physicochemical properties governing this progression is solubility. Poor solubility can be a significant impediment, leading to unreliable biological assay results, difficulties in formulation, and ultimately, poor bioavailability.[1][2] Therefore, a thorough understanding and early assessment of a compound's solubility are paramount to de-risk drug development programs and ensure the selection of candidates with optimal prospects for success.[3]

5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (Molecular Formula: C₁₅H₁₃BrClNO₄S) is a functionalized aromatic compound that incorporates several key pharmacophoric features, including an amide linkage, a sulfonyl chloride group, and a halogenated aromatic system. Such motifs are prevalent in medicinal chemistry, often contributing to potent biological activity. However, the combination of these groups also presents a complex solubility profile that requires careful consideration. This guide will first delve into a theoretical prediction of its solubility based on its molecular structure and then provide a practical, detailed methodology for its empirical determination.

Theoretical Solubility Profile of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] The solubility of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride in a given organic solvent will be dictated by the balance of its polar and non-polar functionalities and their interactions with the solvent molecules.

2.1. Analysis of Functional Group Contributions

  • Amide Group (-CONH-): The secondary amide group is a significant contributor to the molecule's polarity. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), which suggests a propensity for solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) that can accept hydrogen bonds.[4] Studies on benzamide, a structurally related parent compound, show it is predominantly soluble in polar organic solvents like ethanol, methanol, and acetone.[4]

  • Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl chloride group is a highly polar and reactive functional group.[5] Its polarity will enhance solubility in polar solvents. However, its reactivity is a critical consideration. Sulfonyl chlorides can react with nucleophilic solvents, particularly protic solvents like water and alcohols, to form sulfonic acids or sulfonate esters, respectively. This reactivity can complicate solubility assessments, as the measured "solubility" might reflect the solubility of the reaction product rather than the parent compound. Therefore, solubility studies in reactive solvents must be conducted with caution and at appropriate temperatures to minimize degradation.

  • Aromatic Rings and Halogen Substitution: The two benzene rings and the bromo-substituent contribute significantly to the molecule's non-polar character. Large aromatic systems tend to be hydrophobic, which would favor solubility in less polar solvents like dichloromethane and toluene, and decrease solubility in highly polar, aqueous environments.[6]

  • Ethoxy Group (-OCH₂CH₃): The ethoxy group adds a degree of lipophilicity and can also act as a hydrogen bond acceptor, potentially influencing solubility in a nuanced manner across a range of solvents.

2.2. Predicted Solubility in Common Organic Solvents

Based on the interplay of these functional groups, a qualitative prediction of the solubility of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride can be made:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) , which are excellent solvents for a wide range of organic compounds.

  • Good to Moderate Solubility: Likely in moderately polar solvents like acetone , ethyl acetate , and acetonitrile . Solubility in alcohols such as methanol and ethanol is also expected to be significant, though the potential for reaction exists.[7][8]

  • Moderate to Low Solubility: In less polar solvents like dichloromethane (DCM) and chloroform , the polarity of the amide and sulfonyl chloride groups may limit solubility.

  • Low to Insoluble: In non-polar solvents such as hexanes , toluene , and diethyl ether , the polar functional groups will likely dominate, leading to poor solubility. The large, polar nature of the molecule makes it unlikely to be soluble in these non-polar environments.

  • Insoluble and Reactive: In water , the compound is expected to be largely insoluble due to its significant hydrophobic character. Furthermore, the sulfonyl chloride group will readily hydrolyze in an aqueous medium.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization.[9] The following section details a robust protocol for determining the thermodynamic solubility of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution in equilibrium with its solid form, is a crucial parameter for drug development.[10][11]

3.1. Experimental Workflow

The determination of thermodynamic solubility typically follows a systematic process, as illustrated in the workflow diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound prep_vial Add to Vial prep_compound->prep_vial prep_solvent Measure Solvent Volume prep_solvent->prep_vial equilibration Incubate with Agitation (e.g., 24-48h at 25°C) prep_vial->equilibration separation Centrifugation or Filtration (to remove undissolved solid) equilibration->separation sampling Sample Supernatant separation->sampling dilution Dilute Sample sampling->dilution hplc HPLC-UV Analysis dilution->hplc quantification Quantify Concentration (vs. Calibration Curve) hplc->quantification caption Experimental Workflow for Thermodynamic Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of thermodynamic solubility.

3.2. Detailed Protocol: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[3][12]

Materials and Equipment:

  • 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

  • Solubility Measurement:

    • Add an excess amount of solid 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride to a series of vials. A sufficient excess is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precise volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).[3]

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully remove the vials from the shaker. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the solution using a chemically compatible syringe filter. This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

    • Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Analyze the calibration standards and the diluted samples by HPLC-UV. The analytical method should be validated for linearity, accuracy, and precision.

    • Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of the standards.

    • Determine the concentration of the compound in the diluted samples by interpolating their peak areas on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the original solvent by multiplying the concentration determined from the calibration curve by the dilution factor.

    • The results should be expressed in appropriate units, such as mg/mL or µg/mL.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format to allow for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride in Selected Organic Solvents at 25 °C.

SolventSolvent Polarity IndexPredicted Solubility (Qualitative)Experimental Solubility (mg/mL)
Hexane0.1InsolubleTo be determined
Toluene2.4LowTo be determined
Diethyl Ether2.8LowTo be determined
Dichloromethane3.1Moderate to LowTo be determined
Ethyl Acetate4.4Good to ModerateTo be determined
Acetone5.1Good to ModerateTo be determined
Ethanol5.2Good to ModerateTo be determined
Acetonitrile5.8Good to ModerateTo be determined
Methanol6.6Good to ModerateTo be determined
Dimethylformamide (DMF)6.4HighTo be determined
Dimethyl Sulfoxide (DMSO)7.2HighTo be determined
Water10.2Insoluble / ReactiveTo be determined

Interpretation of Results:

The quantitative solubility data will provide critical insights for various stages of drug development:

  • For Synthesis and Purification: Solvents with high solubility for the compound but low solubility for impurities are ideal for crystallization.

  • For Biological Screening: DMSO is a common solvent for preparing stock solutions for in vitro assays. Knowing the solubility limit in DMSO and the aqueous assay buffer is crucial to avoid compound precipitation and ensure accurate biological data.

  • For Formulation Development: The solubility in various pharmaceutically acceptable solvents will guide the selection of appropriate formulation strategies to achieve the desired drug concentration and stability.

Conclusion

This guide provides a comprehensive, self-validating experimental protocol based on the well-established shake-flask method to enable researchers to empirically determine the solubility of this compound in a range of organic solvents. The systematic application of this methodology will yield crucial data to guide decision-making throughout the drug discovery and development pipeline, from synthetic chemistry and biological screening to formulation and preclinical studies. The principles and protocols outlined herein are broadly applicable to the characterization of other new chemical entities, underscoring the foundational importance of solubility assessment in modern pharmaceutical sciences.

References

  • Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development. PharmaTutor. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Zhang, Y., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. [Link]

  • Bhattacharjee, S., et al. (2025). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Zhang, Y., et al. (2019). Prediction of solubility using 3 functionalized parameters: atomic size, valency and electronegativity. ResearchGate. [Link]

  • Heng, J. Y. Y., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]

  • Al-Ghabeish, M., et al. (2020). Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. [Link]

  • Tsume, Y., et al. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Bhattacharjee, S., et al. (2025). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. National Center for Biotechnology Information. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • Iloukhani, H., & Azizian, S. (2000). Prediction of Solubility of Some Aromatic Hydrocarbons in Benzene Based upon Mobile Order Theory. Oriental Journal of Chemistry. [Link]

  • Quora. (2023). What is the use of sulfonyl chloride?[Link]

  • Solubility of Things. (n.d.). Benzamide. [Link]

  • U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • The Organic Chemistry Tutor. (2021, May 3). Sulfonyl Chlorides [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. [Link]

  • Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfuryl chloride. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Microwave-Assisted Synthesis with 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Introduction: Harnessing the Power of Microwave Energy in Modern Synthesis In the relentless pursuit of efficiency and sustainability in chemical synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a tr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power of Microwave Energy in Modern Synthesis

In the relentless pursuit of efficiency and sustainability in chemical synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[1][2][3] Unlike conventional heating methods that rely on slow and inefficient heat transfer through conduction, microwave irradiation offers rapid, uniform, and selective heating of the reaction mixture.[2][4] This volumetric heating mechanism, primarily driven by dipolar polarization and ionic conduction, leads to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[1][3][5] The benefits extend beyond speed, frequently resulting in higher product yields, improved purity by minimizing byproduct formation, and enhanced energy efficiency, aligning perfectly with the principles of green chemistry.[1][2][3]

This application note provides a comprehensive guide to leveraging microwave-assisted techniques for reactions involving 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride . This versatile building block incorporates several key functional groups: a reactive sulfonyl chloride, a benzamide moiety known for its diverse pharmacological activities, and bromo- and ethoxy-substituents that offer opportunities for further chemical modification.[6][7][8][9] The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to exploit the advantages of MAOS for the rapid and efficient synthesis of novel sulfonamides and related compounds.

The Strategic Importance of the Sulfonamide Moiety

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][10] The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[11][12] Microwave irradiation has been shown to be particularly effective in accelerating this transformation, often under mild conditions and with high functional group tolerance.[10][11][13][14][15]

Chemical Profile: 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

PropertyValueSource
CAS Number 680617-92-9[16]
Molecular Formula C₁₅H₁₃BrClNO₄S[16]
Molecular Weight 418.69 g/mol [16]
Chemical Structure
Key Reactive Center Sulfonyl chloride (-SO₂Cl)[12][17][18]

The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles.[17][18][19] The presence of the electron-withdrawing benzamide group can further enhance the reactivity of the sulfonyl chloride. The bromo-substituent on the benzamide ring provides a handle for subsequent cross-coupling reactions, allowing for further diversification of the molecular scaffold.

Microwave-Assisted Sulfonamide Synthesis: A Representative Protocol

This section details a generalized protocol for the microwave-assisted synthesis of a sulfonamide library using 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride and a variety of primary and secondary amines.

Reaction Scheme

Reaction_Scheme cluster_reagents Reactants cluster_product Product reagent1 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride conditions Microwave Irradiation Base, Solvent reagent1->conditions reagent2 R1R2NH (Amine) reagent2->conditions product Target Sulfonamide conditions->product

Caption: General reaction scheme for the microwave-assisted synthesis of sulfonamides.

Materials and Reagents
  • 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

  • A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine, piperidine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Experimental Workflow

Experimental_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep reaction_setup Reaction Setup in Microwave Vial reagent_prep->reaction_setup mw_irradiation Microwave Irradiation reaction_setup->mw_irradiation workup Reaction Work-up mw_irradiation->workup purification Purification workup->purification characterization Characterization purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for microwave-assisted sulfonamide synthesis.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a stock solution of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (e.g., 0.2 M in anhydrous DCM).

    • Prepare stock solutions of the desired amines (e.g., 0.25 M in anhydrous DCM).

    • Prepare a stock solution of the base (e.g., 0.5 M TEA in anhydrous DCM).

  • Reaction Setup:

    • To a 10 mL microwave vial containing a magnetic stir bar, add 1.0 mL (0.2 mmol) of the 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride stock solution.

    • Add 1.0 mL (0.25 mmol, 1.25 equivalents) of the selected amine stock solution.

    • Add 0.5 mL (0.25 mmol, 1.25 equivalents) of the base stock solution.

    • Seal the vial with a septum cap.

  • Microwave Irradiation:

    • Place the vial in the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows (these may require optimization for different amines):

      • Temperature: 100 °C

      • Pressure: Monitored (typically up to 20 bar)

      • Time: 10 minutes

      • Power: Dynamic (adjusted by the instrument to maintain the set temperature)

    • Initiate the microwave irradiation.

  • Reaction Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).

    • Transfer the filtrate to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the final sulfonamide product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Parameter Optimization Table
ParameterRange for OptimizationRationale
Temperature 80 - 150 °CTo balance reaction rate and potential for degradation.
Time 5 - 30 minutesTo ensure complete conversion without unnecessary heating.
Equivalents of Amine 1.1 - 2.0To drive the reaction to completion.
Solvent DCM, ACN, THF, DioxaneTo optimize microwave absorption and reactant solubility.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, consider increasing the reaction temperature, time, or the equivalents of the amine and base. Ensure all reagents and solvents are anhydrous, as the sulfonyl chloride is sensitive to hydrolysis.[19]

  • Incomplete Reaction: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

  • Byproduct Formation: If significant byproduct formation is observed, a lower reaction temperature may be necessary. The choice of base can also influence the reaction outcome.

  • Solvent Choice: The polarity of the solvent will affect its ability to absorb microwave energy. More polar solvents generally heat more efficiently.

Logical Relationships in Microwave-Assisted Synthesis

Logical_Relationships mw_power Microwave Power temp Temperature mw_power->temp Increases pressure Pressure temp->pressure Increases reaction_rate Reaction Rate temp->reaction_rate Increases purity Product Purity temp->purity Can decrease if too high yield Product Yield reaction_rate->yield Impacts time Reaction Time reaction_rate->time Inversely related solvent Solvent Polarity solvent->mw_power Affects Absorption time->yield Impacts

Caption: Interplay of key parameters in a microwave-assisted chemical reaction.

Conclusion

The use of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride in microwave-assisted synthesis offers a rapid and efficient route to a diverse range of novel sulfonamides. The protocols and insights provided in this application note serve as a robust starting point for researchers to explore the chemical space around this versatile building block. By leveraging the power of microwave technology, the synthesis of complex molecules for drug discovery and development can be significantly accelerated, ultimately shortening the timeline from concept to candidate.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • Principles and Advantages of Microwave-Assisted Methods for the Synthesis of Nanomaterials for Water Purification. ResearchGate. [Link]

  • Microwave-assisted synthesis and bioevaluation of new sulfonamides. National Institutes of Health. [Link]

  • Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Taylor & Francis Online. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • C12H8Br2Cl2O4S2. PubChem. [Link]

  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • PART - 1 INTRODUCTION. BS Publications. [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. ACS Publications. [Link]

  • 2-Bromo-5-fluorobenzene-1-sulfonyl chloride. Chemsrc. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. [Link]

  • Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. MDPI. [Link]

  • Synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides with hyperglycemic-hypoglycemic activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 2,5-Dichloro-4-ethoxybenzenesulfonyl chloride. PubChem. [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

  • Benzamide: A Versatile Organic Synthesis Intermediate for Pharmaceuticals and Dyes. Chemcas. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Introduction: The Enduring Importance of the Sulfonamide Scaffold in Medicinal Chemistry The sulfonamide functional group is a cornerstone of modern drug discovery, prized for its unique combination of properties. It exh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Sulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern drug discovery, prized for its unique combination of properties. It exhibits remarkable hydrolytic stability, polarity, and the capacity for hydrogen bonding, all while being resistant to oxidative and reductive metabolic pathways.[1][2] These characteristics make the sulfonamide moiety a valuable isostere for amides and carboxylic acids, often leading to improved pharmacokinetic profiles and enhanced target binding affinity.[2] Consequently, sulfonamide-containing compounds have found widespread application as antibacterial agents, diuretics, hypoglycemics, and even as treatments for cancer and central nervous system disorders.[1][3]

At the heart of sulfonamide synthesis lies the reaction between a sulfonyl chloride and a primary or secondary amine.[4] The choice of the sulfonyl chloride reagent is therefore a critical determinant of the final product's structure and, ultimately, its biological activity. 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a bespoke building block designed for the synthesis of complex, multi-functionalized molecules. Its intricate structure, featuring a brominated aromatic ring and an ethoxy group, offers medicinal chemists a scaffold ripe for further elaboration and optimization of drug-like properties.

This guide provides a comprehensive comparison of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride with alternative sulfonylating agents, delves into its synthesis and reactivity, and presents a detailed, validated protocol for the LC-MS analysis of the resulting sulfonamide products.

Comparative Analysis of Sulfonylating Agents

The selection of a sulfonyl chloride reagent is a strategic decision in the drug discovery process, influenced by factors such as reactivity, stability, and the potential for introducing desirable physicochemical properties. Here, we compare 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride with other commercially available benzenesulfonyl chlorides.

Structural and Functional Comparison

Structural Comparison of Sulfonylating Agents A 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (Target Compound) B Benzenesulfonyl Chloride (Unsubstituted) A->B Increased Complexity & Functionality C p-Toluenesulfonyl Chloride (Electron-Donating Group) A->C Enhanced Lipophilicity & Potential for H-bonding D 2-Nitrobenzenesulfonyl Chloride (Electron-Withdrawing Group) A->D Modulated Reactivity & Diverse Substitution Pattern E 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride (Multi-substituted) A->E Alternative Halogenation & Methoxy Isostere

Caption: A diagram illustrating the structural relationships and comparative features of the target compound and its alternatives.

Performance and Application Insights
ReagentKey Features & AdvantagesDisadvantagesTypical Applications
5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride - Multi-functional scaffold for complex molecule synthesis.- Bromine atom allows for further cross-coupling reactions.- Amide and ether functionalities can modulate solubility and cell permeability.- Higher molecular weight may impact ligand efficiency.- Potentially more complex synthesis and higher cost.- Lead optimization in drug discovery for targets requiring complex pharmacophores.
Benzenesulfonyl Chloride - Simple, inexpensive, and readily available.- Provides a basic sulfonamide scaffold.- Lacks functionality for further derivatization.- Initial screening libraries and synthesis of simple sulfonamides.[5]
p-Toluenesulfonyl Chloride - Electron-donating methyl group can slightly increase reactivity.- Adds lipophilicity.- Limited scope for structural modification.- Synthesis of tosylates and sulfonamides where increased lipophilicity is desired.[6]
2-Nitrobenzenesulfonyl Chloride - Strong electron-withdrawing group significantly increases reactivity.- Nitro group can be reduced to an amine for further functionalization.- High reactivity can lead to side reactions.- Potential for instability.[7]- Synthesis of nosyl-protected amines and complex heterocyclic systems.
2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride - Multiple halogen substituents for potential interactions with target proteins.- Methoxy group can act as a hydrogen bond acceptor.- Steric hindrance may reduce reactivity.- Agrochemical and pharmaceutical intermediates requiring specific substitution patterns.[8]

Expert Commentary: The choice of sulfonylating agent is a nuanced decision. While simple reagents like benzenesulfonyl chloride are excellent for initial library synthesis, the complexity of modern drug targets often necessitates more elaborate building blocks. 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride represents a strategic choice for lead optimization, where the introduction of multiple functional groups in a controlled manner is paramount. The bromine handle, in particular, opens up a vast chemical space for exploration via well-established cross-coupling methodologies.

Synthesis and Reactivity of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Hypothesized Synthetic Pathway

Hypothesized Synthesis of the Target Compound A Substituted Aniline Precursor B Diazotization (NaNO2, HCl) A->B C Diazonium Salt Intermediate B->C D Sulfonylation (SO2, CuCl2) C->D E 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride D->E

Caption: A potential synthetic workflow for the target compound, starting from a substituted aniline.

This multi-step synthesis likely involves the diazotization of a corresponding aniline precursor, followed by a copper-catalyzed sulfonylation reaction. The complexity of this synthesis underscores the specialized nature of this reagent.

Reactivity Profile

The reactivity of the sulfonyl chloride group is influenced by the electronic nature of the substituents on the benzene ring.[1] The amide and ethoxy groups on the target molecule are generally considered to be electron-donating, which might slightly decrease the electrophilicity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. However, the overall reactivity is expected to be sufficient for efficient reaction with a wide range of primary and secondary amines under standard conditions (e.g., in the presence of a non-nucleophilic base like pyridine or triethylamine).[11]

Self-Validating System: The success of the sulfonamide formation reaction can be readily monitored by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting materials and the appearance of the higher molecular weight product. The characteristic isotopic pattern of the bromine atom in the product serves as a clear diagnostic marker in the mass spectrum.[12]

LC-MS Analysis of Synthesized Compounds: A Detailed Protocol

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of sulfonamides and other drug-like molecules due to its high sensitivity, selectivity, and speed.[13][14] The following protocol is a robust starting point for the analysis of compounds synthesized using 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride.

Experimental Workflow

LC-MS Analysis Workflow A Sample Preparation (Dilution in Mobile Phase) B LC Separation (C18 Reversed-Phase) A->B C Mass Spectrometry (ESI+, MRM) B->C D Data Analysis (Quantitation & Confirmation) C->D

Caption: A streamlined workflow for the LC-MS analysis of the synthesized sulfonamides.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized sulfonamide.

    • Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the initial mobile phase to prepare calibration standards and quality control samples at the desired concentrations.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining the relatively non-polar sulfonamides.

    • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analytes, enhancing ionization efficiency in positive ion mode.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. A starting point could be:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90-10% B

      • 6.1-8 min: 10% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

    • MRM Transitions: These will be compound-specific and must be determined by infusing a standard solution of each analyte into the mass spectrometer. For a hypothetical product, one would first identify the protonated molecular ion [M+H]+. Then, fragmentation of this precursor ion would be induced, and characteristic product ions would be selected for monitoring. The presence of the bromine atom will result in a characteristic isotopic pattern for the precursor and any fragment ions containing bromine, which is a powerful tool for confirmation.[15]

    • Source Parameters: These (e.g., gas temperatures, gas flows, capillary voltage) should be optimized for the specific instrument and analytes to achieve maximum signal intensity.

Data Analysis and Interpretation
  • Quantitation: A calibration curve is constructed by plotting the peak area of the most intense MRM transition against the concentration of the standards. The concentration of the unknown samples is then determined from this curve.

  • Confirmation: The presence of the analyte is confirmed by the detection of a second MRM transition at the expected retention time, with the ratio of the two transitions matching that of an authentic standard.

Causality Behind Experimental Choices: The use of a C18 column is based on the hydrophobic nature of the synthesized sulfonamides. Gradient elution is necessary to effectively separate the analytes from any remaining starting materials or byproducts. ESI in positive mode is chosen because the sulfonamide nitrogen atoms are readily protonated. MRM is the preferred scan mode for quantitative analysis in complex matrices due to its ability to filter out background noise, leading to superior sensitivity and specificity.

Conclusion and Future Perspectives

5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a highly functionalized building block that offers significant potential for the synthesis of novel and complex drug candidates. Its unique combination of a reactive sulfonyl chloride, a modifiable bromine handle, and other pharmacophoric features makes it a valuable tool for medicinal chemists. The comparative analysis presented here provides a framework for selecting the appropriate sulfonylating agent for a given synthetic challenge. Furthermore, the detailed LC-MS protocol offers a robust and reliable method for the analysis of the resulting sulfonamide products, ensuring data integrity and accelerating the drug discovery and development process. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of advanced building blocks like 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, coupled with powerful analytical techniques, will be essential for success.

References

  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(10), 1635-1643. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30286-30300. [Link]

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Comparative

A Comparative Spectroscopic Guide to the Reaction Products of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl Chloride

Introduction In the landscape of modern drug discovery and materials science, sulfonyl chlorides serve as pivotal intermediates for the synthesis of a vast array of functional molecules. Among these, 5-(4-Bromobenzamido)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, sulfonyl chlorides serve as pivotal intermediates for the synthesis of a vast array of functional molecules. Among these, 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a compound of significant interest, offering a versatile scaffold for building complex molecular architectures. Its structure combines a reactive sulfonyl chloride handle for derivatization, a stable amide linkage, and strategic bromo- and ethoxy-substituents that can be used to modulate physicochemical properties.

The primary reaction pathway for this molecule involves the nucleophilic substitution of the chloride on the sulfonyl group, most commonly with amines, to yield sulfonamides.[1] Sulfonamides are a cornerstone functional group in medicinal chemistry, renowned for their wide range of biological activities.[2]

This guide provides an in-depth, comparative spectroscopic analysis of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride and its principal reaction product, a representative sulfonamide formed by reaction with ammonia. By juxtaposing the spectral data (IR, NMR, and Mass Spectrometry) of the reactant and product, we aim to provide researchers with a definitive, experimentally-grounded framework for reaction monitoring, product confirmation, and quality control. We will explore the causality behind the observed spectral changes, offering insights that are critical for both synthetic planning and troubleshooting.

The Core Reaction: From Sulfonyl Chloride to Sulfonamide

The conversion of a sulfonyl chloride to a sulfonamide is a robust and widely utilized transformation. The mechanism proceeds via a nucleophilic attack by an amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, typically in the presence of a base to neutralize the generated HCl.

The overall transformation can be represented as follows:

Reaction_Mechanism Start 5-(4-Bromobenzamido)-2-ethoxy- benzene-1-sulfonyl Chloride Product 5-(4-Bromobenzamido)-2-ethoxy- benzenesulfonamide Start->Product + NH3 - HCl Amine Nucleophile (e.g., NH3) HCl HCl

Caption: General reaction scheme for the synthesis of a sulfonamide.

This reaction is highly efficient and serves as the basis for our comparative analysis. The distinct electronic and structural differences between the sulfonyl chloride and the resulting sulfonamide give rise to clear, unambiguous changes in their respective spectra.

Comparative Spectroscopic Analysis: A Multi-Technique Approach

A robust confirmation of chemical transformation relies on the convergence of data from multiple analytical techniques. Here, we dissect the key spectral differences between the starting sulfonyl chloride and its sulfonamide product.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is an invaluable tool for identifying the presence and absence of key functional groups. The transition from a sulfonyl chloride to a sulfonamide involves the disappearance of the S-Cl bond and the formation of S-N and N-H bonds, which are readily observed.

  • Starting Material (Sulfonyl Chloride): The spectrum is dominated by strong, characteristic absorption bands for the S=O stretches of the sulfonyl chloride group, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[3] The amide carbonyl (C=O) stretch will also be prominent around 1680 cm⁻¹.[4]

  • Product (Sulfonamide): Upon successful reaction, the S-Cl bands vanish. They are replaced by several new, key peaks:

    • N-H Stretches: Asymmetric and symmetric stretching vibrations for the newly formed -NH₂ group appear in the 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹ regions, respectively.[5]

    • S=O Stretches: The sulfonamide S=O stretches are still present but may shift slightly, appearing as strong bands between 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹.[5]

    • S-N Stretch: A new absorption corresponding to the S-N bond appears in the 924–906 cm⁻¹ range.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Environment

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • ¹H NMR: The most significant change in the proton NMR spectrum will be the appearance of a new signal for the sulfonamide N-H protons. This signal is typically broad and its chemical shift can vary depending on the solvent and concentration, but it provides clear evidence of the new functional group. The aromatic protons adjacent to the sulfonyl group may experience a slight upfield or downfield shift due to the change in the substituent's electronic properties from -SO₂Cl to -SO₂NH₂. The signals for the ethoxy group (a quartet and a triplet) and the other aromatic protons will remain largely unchanged, serving as useful internal references.

  • ¹³C NMR: The carbon spectra of both the reactant and product will show signals for the aromatic carbons in the 120-150 ppm range.[7] The most notable change is often observed in the chemical shift of the carbon atom directly attached to the sulfonyl group (C1). The differing electronegativity and shielding effects of the -SO₂Cl versus the -SO₂NH₂ group will induce a measurable shift in this carbon's resonance, providing another layer of confirmation for the transformation.

Mass Spectrometry (MS): Unveiling Isotopic Signatures and Mass

Mass spectrometry provides the molecular weight of the compound and offers structural clues through fragmentation patterns and characteristic isotopic distributions.

  • Starting Material (Sulfonyl Chloride): The mass spectrum of the starting material will display a distinctive isotopic pattern for the molecular ion peak. This is due to the natural abundance of two bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[8][9][10] This results in a cluster of peaks (M+, M+2, M+4) where the M+ and M+2 peaks are of nearly equal intensity due to bromine.[8][9]

  • Product (Sulfonamide): In the product, the chlorine atom is replaced by the -NH₂ group. Consequently, the mass spectrum of the sulfonamide will show a molecular ion peak at a different m/z value. Crucially, the isotopic pattern will simplify. The 3:1 chlorine signature will be absent, but the 1:1 bromine signature (M+ and M+2 peaks of similar height) will persist, confirming the retention of the bromobenzamido moiety.[8] This change in the isotopic pattern is a powerful and definitive indicator of a successful reaction at the sulfonyl chloride center.

Summary of Spectroscopic Data
Spectroscopic Technique5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl Chloride (Starting Material)5-(4-Bromobenzamido)-2-ethoxybenzenesulfonamide (Product)Rationale for Change
IR Spectroscopy Strong S=O stretches: ~1375 cm⁻¹, ~1170 cm⁻¹.[3]N-H stretches: ~3350 cm⁻¹, ~3250 cm⁻¹. S=O stretches: ~1330 cm⁻¹, ~1160 cm⁻¹.[5][11] S-N stretch: ~910 cm⁻¹.[5][6]Disappearance of S-Cl bond; formation of N-H and S-N bonds.
¹H NMR Spectroscopy Absence of sulfonamide N-H protons.Appearance of broad N-H proton signal (variable shift).Introduction of the -NH₂ group onto the sulfonyl moiety.
¹³C NMR Spectroscopy C-SO₂Cl signal at a characteristic chemical shift.Shift in the C-SO₂NH₂ signal compared to the starting material.Change in the electronic environment of the carbon attached to the sulfur atom.
Mass Spectrometry Complex isotopic cluster (M+, M+2, M+4) due to both Br (~1:1) and Cl (~3:1).[8][9][10]Simpler isotopic cluster (M+, M+2) due to Br only (~1:1).[8]Replacement of the chlorine atom with a nitrogen-containing group.

Alternative Synthetic Approaches for Sulfonamides

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following sections provide step-by-step methodologies for the synthesis and analysis described in this guide.

Protocol 1: Synthesis of 5-(4-Bromobenzamido)-2-ethoxybenzenesulfonamide

Workflow_Synthesis cluster_synthesis Synthesis & Workup cluster_purification Purification & Analysis s1 1. Dissolve sulfonyl chloride in suitable solvent (e.g., THF). s2 2. Cool solution in an ice bath. s1->s2 s3 3. Add aqueous ammonia dropwise with vigorous stirring. s2->s3 s4 4. Stir at room temperature until reaction is complete (TLC). s3->s4 s5 5. Pour into crushed ice/water. s4->s5 s6 6. Collect precipitate by filtration. s5->s6 s7 7. Wash with cold water and dry. s6->s7 p1 8. Recrystallize from an appropriate solvent system (e.g., Ethanol/Water). s7->p1 p2 9. Obtain pure white solid. p1->p2 p3 10. Perform Spectroscopic Analysis (IR, NMR, MS). p2->p3

Caption: Experimental workflow for synthesis and purification.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride in a suitable aprotic solvent like tetrahydrofuran (THF).

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Nucleophile Addition: Add an excess (2.5-3.0 equivalents) of concentrated aqueous ammonia dropwise to the stirred solution. A tertiary amine base like pyridine can also be used, especially with primary or secondary amine nucleophiles.[13]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into a beaker containing crushed ice and water. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.

  • Purification: Dry the crude product. For higher purity, recrystallize from a suitable solvent such as an ethanol/water mixture. The final product should be a crystalline solid.

Protocol 2: Spectroscopic Sample Preparation and Analysis
  • Infrared (IR) Spectroscopy:

    • Prepare a sample of the dry solid product using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Analyze the spectrum for the key functional group vibrations as detailed in the comparative table.

  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the pure product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for sulfonamides as it helps in observing exchangeable N-H protons.

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[14]

    • Process the spectra and assign the chemical shifts, paying close attention to the aromatic region and the presence of N-H signals.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Analyze the molecular ion peak (M+) and its isotopic distribution to confirm the molecular weight and the presence of the bromine atom.

Conclusion

The transformation of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride into its corresponding sulfonamide is a foundational reaction in synthetic chemistry. A meticulous, multi-technique spectroscopic analysis provides unequivocal proof of this conversion. The key indicators of a successful reaction are: (i) the emergence of N-H stretching bands in the IR spectrum, (ii) the appearance of N-H proton signals in the ¹H NMR spectrum, and (iii) a shift in molecular weight accompanied by the disappearance of the chlorine isotopic signature in the mass spectrum, while retaining the characteristic bromine pattern.

By understanding the causality behind these spectral changes, researchers can confidently monitor their reactions, characterize their products, and troubleshoot synthetic challenges. This guide serves as a practical, authoritative resource for professionals in drug development and chemical research, enabling them to leverage spectroscopic tools to their fullest potential.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS No. 680617-92-...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride (CAS No. 680617-92-9). The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical reactivity.

Understanding the Risks: Chemical Reactivity and Hazards

5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a complex organic molecule containing a sulfonyl chloride group. Sulfonyl chlorides are known to be reactive compounds, particularly with nucleophiles such as water, alcohols, and amines.[1] The primary hazard associated with this class of compounds is their reactivity with water, including moisture in the air, which can produce corrosive hydrochloric acid and the corresponding sulfonic acid.[1]

According to the Material Safety Data Sheet (MSDS), this specific compound is identified as a substance that requires careful handling to avoid exposure.[2] General safety information for sulfonyl chlorides indicates that they can cause severe skin burns and eye damage, and may also cause respiratory irritation.[3][4][5] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is mandatory when handling 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride. The selection of appropriate PPE is crucial to prevent chemical exposure through inhalation, skin contact, or eye contact.[6][7][8]

PPE ComponentSpecifications and Rationale
Eye Protection Chemical safety goggles are required.[6][8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][8]
Hand Protection Chemical-resistant gloves are essential.[6] Nitrile or neoprene gloves are generally recommended for handling organic chlorides, but it is crucial to consult the glove manufacturer's resistance chart for the specific type of glove being used.
Body Protection A lab coat or chemical-resistant apron must be worn to protect against spills and splashes.[6] For larger quantities or in case of a significant spill, chemical-resistant coveralls may be necessary.
Respiratory Protection Handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[2][9] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[2]

It is imperative to inspect all PPE for integrity before each use and to properly remove and dispose of contaminated gear to prevent cross-contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride. The following workflow is designed to minimize exposure and mitigate risks.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate a well-ventilated work area (fume hood). gather_ppe 2. Assemble and inspect all necessary PPE. gather_materials 3. Gather all required equipment and reagents. prep_spill_kit 4. Ensure a spill kit is readily accessible. don_ppe 5. Don appropriate PPE. prep_spill_kit->don_ppe weigh_transfer 6. Carefully weigh and transfer the compound. perform_reaction 7. Conduct the experiment within the fume hood. monitor 8. Continuously monitor the reaction for any abnormalities. decontaminate_equipment 9. Decontaminate all equipment used. monitor->decontaminate_equipment dispose_waste 10. Segregate and dispose of waste properly. doff_ppe 11. Remove and dispose of contaminated PPE. wash_hands 12. Wash hands thoroughly.

Caption: Workflow for the safe handling of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride.

Detailed Steps:

  • Work Area Preparation : All work with this compound must be conducted in a well-ventilated chemical fume hood to control exposure to dust and vapors.[2][9] The work surface should be clean and uncluttered.[10]

  • Personal Protective Equipment (PPE) : Before handling the compound, don the appropriate PPE as outlined in the table above.[6]

  • Weighing and Transfer : When weighing and transferring the solid material, do so carefully to avoid creating dust.[2] Use a spatula and a weighing paper or a contained weighing vessel.

  • Reaction Setup : If the compound is to be used in a reaction, the apparatus should be assembled in the fume hood. Ensure that all joints are properly sealed.

  • Monitoring : Continuously monitor the experiment for any signs of unexpected reactions.

  • Post-Handling Decontamination : After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal : Remove PPE in a manner that avoids contaminating yourself. Disposable gloves should be removed and discarded immediately. Reusable PPE should be cleaned according to the manufacturer's instructions.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[10]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response :

    • Evacuate the immediate area and alert others.[2]

    • If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material such as vermiculite or sand.[11] Do not use combustible materials like paper towels.

    • Sweep up the absorbed material and place it in a sealed, labeled container for disposal.[2]

    • For larger spills, evacuate the laboratory and contact your institution's emergency response team.

    • Do not add water to the spill, as this will cause a reaction and the release of corrosive fumes.[4][5][11]

  • Exposure Response :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] Seek immediate medical attention.

    • Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][12] Seek medical attention if irritation persists.

    • Inhalation : Move the affected person to fresh air.[4][12] If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting.[4][12] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride and any contaminated materials is essential to protect both human health and the environment.

  • Waste Segregation : All waste containing this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][11][12]

  • Disposal Method : The waste must be disposed of through a licensed chemical waste disposal company.[12][13] Do not dispose of this chemical down the drain or in the regular trash.

  • Container Labeling : The waste container must be labeled with the full chemical name and the appropriate hazard symbols.

  • Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations for hazardous waste.[12][14]

By adhering to these guidelines, researchers can work safely with 5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, minimizing risks to themselves and their colleagues while maintaining a safe and productive laboratory environment.

References

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 2
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5-(4-Bromobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
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